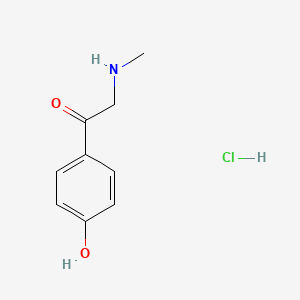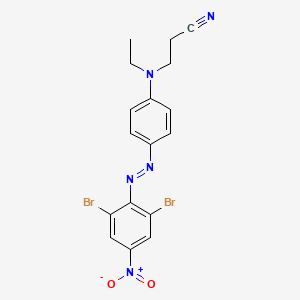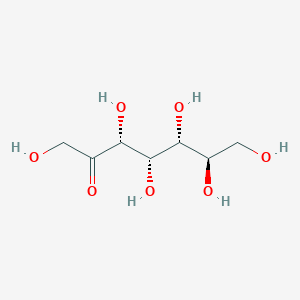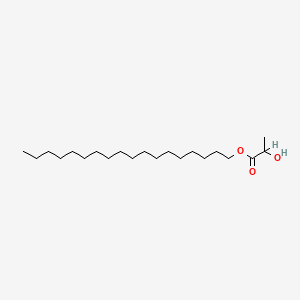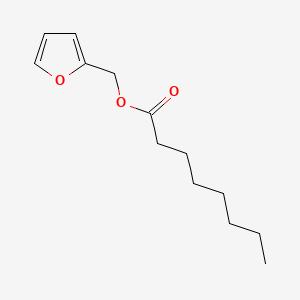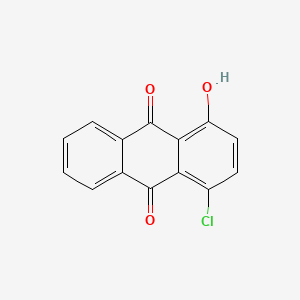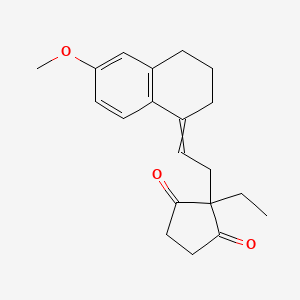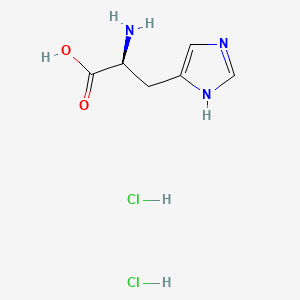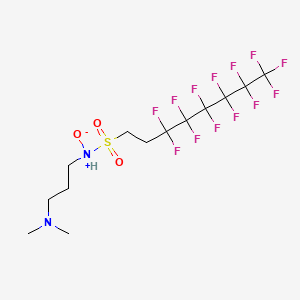
N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the structure N-(3-(Dimethylamino)propyl)- are generally known as amine-containing compounds . They are often used in the production of polymers and can act as effective dispersant viscosity modifiers for lubricating oils .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of dimethylamine with an acrylate or methacrylate . This is followed by a hydrogenation step to yield the final product .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
Similar compounds are generally soluble in water . They are stable but can be easily oxidized .Aplicaciones Científicas De Investigación
Emulsifying Agent
Similar to other surfactants like Cocamidopropylamine oxide , this compound could act as an emulsifying agent due to its amphiphilic nature, allowing it to stabilize mixtures of oil and water.
Drug Delivery Systems
Related compounds such as N-[3-(Dimethylamino)propyl]methacrylamide have been used to synthesize pH-responsive hydrogels for drug delivery applications . This suggests that our compound could also be modified for similar biomedical applications.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It’s known that similar compounds can form assemblies with different reactivity due to hydrogen bonding . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular function
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties that influence their bioavailability
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
Action Environment
Similar compounds have been shown to be influenced by various environmental factors
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide involves the reaction of N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide with hydrogen peroxide in the presence of a catalyst.", "Starting Materials": [ "N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide", "Hydrogen peroxide", "Catalyst" ], "Reaction": [ "Add N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide to a reaction vessel", "Add hydrogen peroxide to the reaction vessel", "Add a catalyst to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Filter the reaction mixture to remove any solid impurities", "Concentrate the filtrate under reduced pressure", "Purify the resulting product by column chromatography" ] } | |
Número CAS |
80475-32-7 |
Nombre del producto |
N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide |
Fórmula molecular |
C13H17F13N2O3S |
Peso molecular |
528.33 g/mol |
Nombre IUPAC |
3-(dimethylamino)-N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)propan-1-amine oxide |
InChI |
InChI=1S/C13H17F13N2O3S/c1-27(2)5-3-6-28(29)32(30,31)7-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h28H,3-7H2,1-2H3 |
Clave InChI |
WQNQTJSLPDZSDK-UHFFFAOYSA-N |
SMILES |
CN(C)CCC[NH+]([O-])S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
CN(C)CCC[NH+]([O-])S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Otros números CAS |
80475-32-7 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



